Structural Differentiation: Vinyl and Hydroxyl vs. Analogs
1-Benzyl-4-vinylpiperidin-4-ol is unique among readily available 1-benzyl-4-substituted piperidines in simultaneously presenting a polymerizable/functionalizable vinyl group and a hydrogen-bond-capable tertiary hydroxyl at the same ring position. The closest comparator 1-benzyl-4-ethylpiperidin-4-ol (CAS 440101-11-1) replaces the sp² vinyl carbon with an sp³ ethyl group, eliminating π-conjugation and olefin reactivity . 1-Benzyl-4-vinylpiperidine (CAS 42790-44-3) retains the vinyl group but lacks the hydroxyl moiety, removing a key pharmacophoric feature for target engagement . This dual functional group architecture renders the target compound the only member of this set suitable for both hydrogen-bond-mediated target recognition and covalent or metal-catalyzed diversification chemistries .
| Evidence Dimension | Functional group composition at the 4-position of the piperidine ring |
|---|---|
| Target Compound Data | Vinyl (–CH=CH₂) + Hydroxyl (–OH) at C4; Molecular formula C₁₄H₁₉NO; MW 217.31 |
| Comparator Or Baseline | 1-Benzyl-4-ethylpiperidin-4-ol: Ethyl (–CH₂CH₃) + –OH; 1-Benzyl-4-vinylpiperidine: –CH=CH₂ only, no –OH; 1-Benzyl-4-hydroxypiperidine: –H + –OH, no vinyl group |
| Quantified Difference | Absence of vinyl group in ethyl analog; absence of hydroxyl in vinylpiperidine; absence of both in piperidine. Functional group count difference: 2 (target) vs. 1 or 0 in comparators. |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; validated by CAS registry entries and vendor analytical data |
Why This Matters
This dual functionality makes the compound a uniquely versatile intermediate for medicinal chemistry libraries where both target-binding (via –OH) and scaffold diversification (via –CH=CH₂) are required simultaneously.
- [1] Li M, et al. N-Benzylpiperidinol derivatives as novel USP7 inhibitors. Eur J Med Chem. 2020;199:112279. (Demonstrates the pharmacological relevance of N-benzylpiperidinol scaffold with 4-position substitution.) View Source
